

Application Notes and Protocols for In Vivo Studies of W6134

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available in vivo data for **W6134**, a potent and selective covalent inhibitor of the Retinoic acid receptor-related orphan receptor gamma (RORy). The following sections detail the recommended dosage, experimental protocols, and the underlying signaling pathway for effective in vivo studies.

Summary of In Vivo Dosage and Efficacy

W6134 has demonstrated significant anti-tumor efficacy in a preclinical mouse xenograft model of castration-resistant prostate cancer. The quantitative data from the key in vivo study is summarized in the table below for easy reference and comparison.

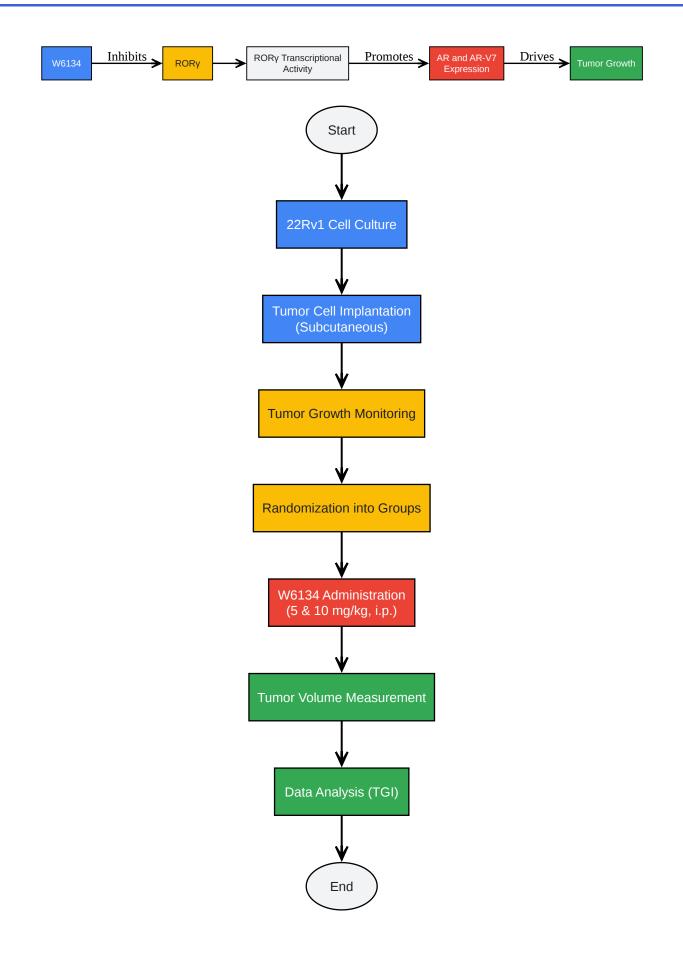


Parameter	Details
Compound	W6134
Animal Model	22Rv1 mouse tumor xenograft model
Dosage Range	5 - 10 mg/kg
Administration Route	Intraperitoneal (i.p.)
Dosing Schedule	Five times per week for 2 weeks
Observed Efficacy	5 mg/kg: 41.90% Tumor Growth Inhibition (TGI) [1]
10 mg/kg: 62.58% Tumor Growth Inhibition (TGI)[1]	
Reported Mechanism	Inhibition of RORy transcriptional activity, leading to suppression of Androgen Receptor (AR) and its variant AR-V7 expression, and induction of apoptosis.[1][2][3]

Signaling Pathway of W6134

W6134 exerts its therapeutic effects by targeting the RORy signaling pathway, which plays a crucial role in the progression of certain cancers, including castration-resistant prostate cancer. The diagram below illustrates the mechanism of action of **W6134**.







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